3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFZWFPNPDKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific synthetic route for this compound includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
Chemical Reactions Analysis
3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, particularly against Staphylococcus aureus and Chromobacterium violaceum. It may also have applications in the development of antifungal, antiviral, and anticancer drugs.
Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The presence of chlorine and fluorine atoms in the structure enhances its electrophilicity, making it more reactive towards nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Ring
N-(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-Ylidene)-2-Methoxybenzamide (CAS 868375-63-7)
- Structural Differences :
- Benzothiazole substituents: Ethyl (3-position) and fluorine (4-position).
- Benzamide substituent: Methoxy (2-position).
- Key Properties :
3-Chloro-N-[(5Z)-5-(2,3-Dimethoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Benzamide (CAS 672903-11-6)
- Structural Differences: Core: Thiazolidinone ring with a benzylidene group (2,3-dimethoxy). Benzamide substituent: Chloro (3-position).
- Key Properties: Presence of thioxo and oxo groups increases hydrogen-bonding capacity. Dimethoxy groups enhance solubility but reduce metabolic stability. The thiazolidinone ring introduces conformational rigidity compared to the dihydrobenzothiazole in the target compound .
Functional Group Variations in Benzamide Derivatives
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Benzamide (CAS 302549-32-2)
- Structural Differences: Benzamide substituent: Chloro (2-position). Thiazolidinone substituents: Methoxy and propoxy groups.
- Key Properties: Molecular weight: 482.98 g/mol. Thioxo group may enhance metal coordination capabilities .
Nickel Complex of 3-Chloro-N-(Diethylcarbamothioyl)Benzamide
- Structural Differences :
- Coordination complex with Ni(II) in a distorted square-planar geometry.
- Benzamide substituent: Chloro (3-position) with a carbamothioyl group.
- Key Properties: Metal coordination alters reactivity and solubility. Crystal structure Monoclinic space group $P2_1/c$ with $a = 14.601(2)$ Å, $b = 8.3617(12)$ Å .
Electronic and Steric Profiles
Research Findings and Implications
- Synthetic Challenges : The target compound’s Z-configuration requires precise control during synthesis, as seen in related benzothiazole derivatives (e.g., low yields in ) .
- Structural Determination : X-ray crystallography and software like SHELXL () and ORTEP () are critical for confirming stereochemistry and intermolecular interactions .
Biological Activity
3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and mechanisms of action that target specific cellular processes.
The compound can be characterized by its IUPAC name and molecular structure:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H13ClF2N2OS |
| Molecular Weight | 348.81 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. Its structure allows it to bind effectively to active sites of these enzymes, blocking their catalytic activity.
- Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells by activating procaspase-3, leading to its conversion into caspase-3. This activation is crucial for the execution phase of apoptosis, suggesting a potential therapeutic role in cancer treatment .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity:
- In Vitro Studies : In vitro assays have shown that derivatives of benzothiazole can effectively inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against U937 and MCF-7 cell lines, revealing IC50 values indicative of potent anticancer effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8j | U937 | 5.2 |
| 8k | U937 | 6.6 |
These studies highlight the effectiveness of benzothiazole derivatives in targeting cancer cells selectively.
Structure–Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing the biological activity of benzothiazole derivatives. The presence of fluorine atoms and the benzothiazole core significantly contribute to their anticancer properties. Modifications in the side chains can lead to variations in potency and selectivity against different cancer types .
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives:
-
Study on Procaspase Activation : A study evaluated the ability of benzothiazole derivatives to activate procaspase-3 in U937 cells. Compounds similar to this compound showed high activation rates compared to controls like PAC-1, suggesting a promising mechanism for inducing apoptosis .
Compound Procaspase Activation (%) PAC-1 100 8j 99 8k 92
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
